molecular formula C9H15NO4 B2433864 2-(3-Methoxy-2-oxoazepan-1-yl)acetic acid CAS No. 1936615-59-6

2-(3-Methoxy-2-oxoazepan-1-yl)acetic acid

Cat. No.: B2433864
CAS No.: 1936615-59-6
M. Wt: 201.222
InChI Key: ISYSCSBKYZLJOI-UHFFFAOYSA-N
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Description

“2-(3-Methoxy-2-oxoazepan-1-yl)acetic acid” is a chemical compound with the CAS Number: 1936615-59-6 . It has a molecular weight of 201.22 . The IUPAC name for this compound is also this compound .


Molecular Structure Analysis

The Inchi Code for “this compound” is 1S/C9H15NO4/c1-14-7-4-2-3-5-10(9(7)13)6-8(11)12/h7H,2-6H2,1H3,(H,11,12) .


Physical and Chemical Properties Analysis

The compound is a powder . It has a storage temperature of 4 degrees Celsius .

Scientific Research Applications

Chemical Synthesis and Modifications

  • Synthesis of Derivatives : Research includes the synthesis of derivatives like (2-Methyl-2H-chromen-2-yl)acetic acid, which is prepared by condensations and hydrolyses involving similar compounds (Yamaguchi et al., 1992).
  • Cyclization Reactions : The compound has been studied in the context of cyclization reactions, for example, in the formation of phenanthro[4,5-bcd]furans from related acetic acid derivatives (Horaguchi & Abe, 1979).

Material Science and Photovoltaics

  • Organic Solar Cells : In material science, modifications of this compound have been explored for use in organic solar cells. Molecules like M1–M5, designed from a structurally similar rhodanine-3-acetic acid, showcase potential in photovoltaic applications (Khan et al., 2019).

Analytical Chemistry

  • Fluorescent Labeling : An oxidation product derived from a similar compound, 5-methoxyindole-3-acetic acid, has been used as a novel fluorophore in biomedical analysis due to its stable and strong fluorescence properties in a wide pH range (Hirano et al., 2004).

Safety and Environmental Assessments

  • Safety Assessments in Food Contact Materials : Related compounds have been evaluated for safety in food contact materials, such as the assessment of perfluoro{acetic acid, 2-[(5-methoxy-1, 3-dioxolan-4-yl)oxy]}, emphasizing the importance of safe usage in consumer products (Flavourings, 2014).

Safety and Hazards

The compound has been classified under GHS07 . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Properties

IUPAC Name

2-(3-methoxy-2-oxoazepan-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-14-7-4-2-3-5-10(9(7)13)6-8(11)12/h7H,2-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYSCSBKYZLJOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCCN(C1=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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